Methyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
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Overview
Description
Methyl4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing aromatic compounds known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate can be synthesized through several methods. One common approach involves the Gewald reaction, which is a multi-component reaction that typically includes a ketone, a cyanoester, and elemental sulfur . The reaction conditions often involve heating the reactants in the presence of a base, such as sodium ethoxide, to facilitate the formation of the thiophene ring.
Another method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of amino carboxyalkyl derivatives with salicylaldehyde can yield thiophene derivatives .
Industrial Production Methods
Industrial production of Methyl4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate typically involves large-scale synthesis using optimized versions of the aforementioned methods. The process may include continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
Methyl4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate involves its interaction with various molecular targets. For instance, in its role as an anticancer agent, the compound has been shown to inhibit enzymes like pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA), which are involved in cancer cell metabolism . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Methyl4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate can be compared with other thiophene derivatives, such as:
4,5,6,7-Tetrahydrobenzo[b]thiophene: Similar structure but lacks the carboxylate group, which affects its reactivity and applications.
6,7-Dihydro-4-benzo[b]thiophenone: Contains a ketone group instead of a carboxylate, leading to different chemical properties and uses.
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-12-10(11)9-8-5-3-2-4-7(8)6-13-9/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFPZWZZXKMYTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCCC2=CS1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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